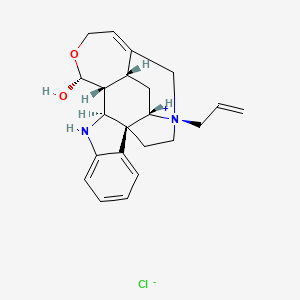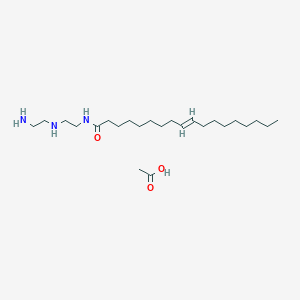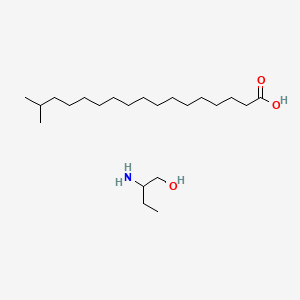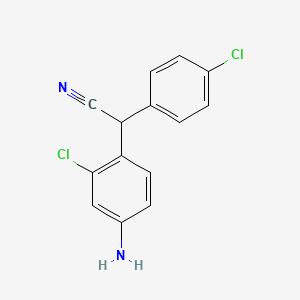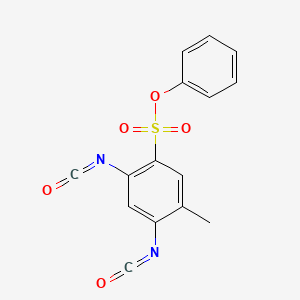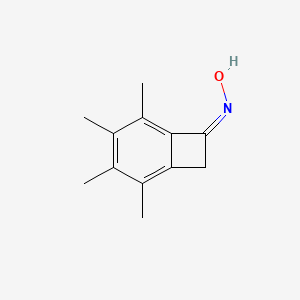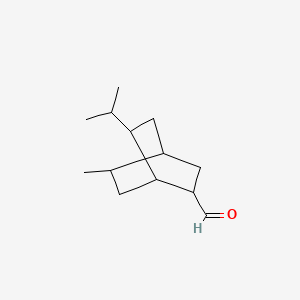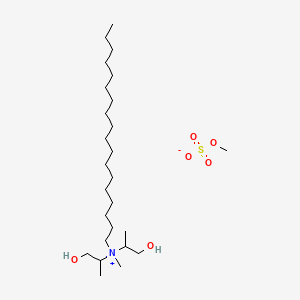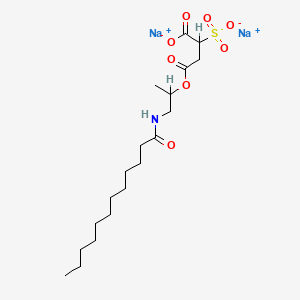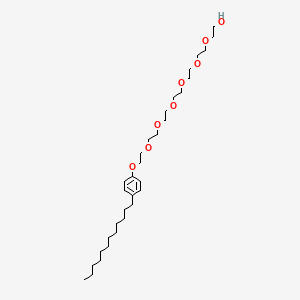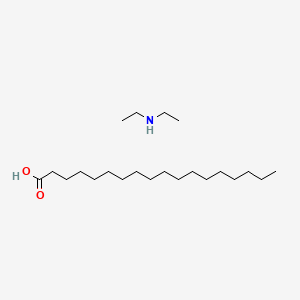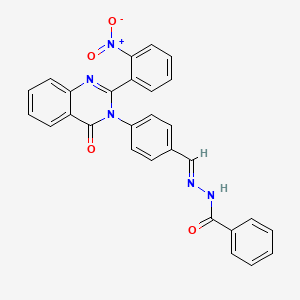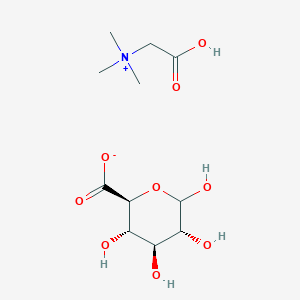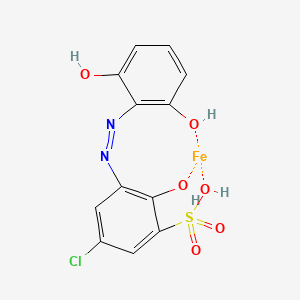
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron is a complex compound with the molecular formula C12H6ClFeN2O6S and a molecular weight of 400.573 g/mol . This compound is known for its unique structure, which includes a chloro-substituted azo group and a sulfonated iron complex. It is primarily used in various scientific research applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,6-dihydroxyaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-chloro-2-hydroxybenzenesulfonic acid under alkaline conditions to form the azo compound.
Complexation: Finally, the azo compound is reacted with an iron salt, such as ferric chloride, to form the iron complex.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
化学反応の分析
Types of Reactions
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iron(III) complexes, while reduction may yield iron(II) complexes.
科学的研究の応用
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron involves its interaction with various molecular targets. The iron center can participate in redox reactions, influencing the activity of enzymes and other proteins. The azo group can interact with nucleophiles, leading to the formation of covalent bonds with biomolecules.
類似化合物との比較
Similar Compounds
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonic acid: Similar structure but lacks the iron complex.
(5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulfonamide: Similar structure with a sulfonamide group instead of a sulfonic acid group.
Uniqueness
The presence of the iron complex in (5-Chloro-3-((2,6-dihydroxyphenyl)azo)-2-hydroxybenzenesulphonato(3-))iron makes it unique compared to other similar compounds.
特性
CAS番号 |
94276-45-6 |
|---|---|
分子式 |
C12H9ClFeN2O6S |
分子量 |
400.57 g/mol |
IUPAC名 |
5-chloro-3-[(2,6-dihydroxyphenyl)diazenyl]-2-hydroxybenzenesulfonic acid;iron |
InChI |
InChI=1S/C12H9ClN2O6S.Fe/c13-6-4-7(12(18)10(5-6)22(19,20)21)14-15-11-8(16)2-1-3-9(11)17;/h1-5,16-18H,(H,19,20,21); |
InChIキー |
XVELRUUPMCILSP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)N=NC2=C(C(=CC(=C2)Cl)S(=O)(=O)O)O)O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


